molecular formula C17H30O9 B12858954 4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid CAS No. 1818294-28-8

4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid

Cat. No.: B12858954
CAS No.: 1818294-28-8
M. Wt: 378.4 g/mol
InChI Key: IMAFNSCBGNDTPX-UHFFFAOYSA-N
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Description

4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid, also known as Propargyl-PEG7-acid, is a compound with the molecular formula C17H30O9 and a molecular weight of 378.41 g/mol . This compound is characterized by its seven ether linkages and a terminal alkyne group, making it a versatile building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid typically involves the reaction of polyethylene glycol (PEG) derivatives with propargyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the PEG derivative react with propargyl bromide to form the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate to facilitate the reaction .

Mechanism of Action

The mechanism of action of 4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid is primarily based on its ability to form stable linkages with other molecules. The terminal alkyne group allows for click chemistry reactions, enabling the compound to be conjugated with various biomolecules and drugs. This property makes it useful in targeted drug delivery and molecular imaging .

Comparison with Similar Compounds

Biological Activity

Chemical Structure and Properties

4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid features a linear chain of carbon atoms interspersed with oxygen atoms in ether linkages. Its molecular formula can be summarized as follows:

PropertyValue
Molecular FormulaC24H46O7
Molecular Weight446.62 g/mol
Structural Features7 Oxygen atoms in the chain

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit antimicrobial activity. The presence of multiple oxygen atoms may enhance the solubility and reactivity of this compound against various pathogens.

  • Case Study : A study on related oxo-acids demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have shown to modulate inflammatory pathways.

  • Research Findings : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of heptaoxatetracosanoic acids could inhibit pro-inflammatory cytokines in vitro .

Cytotoxicity and Cancer Research

Investigations into the cytotoxic effects of related compounds have yielded promising results in cancer models.

  • Case Study : In vitro studies indicated that heptaoxatetracosanoic derivatives could induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism of action appears to involve the disruption of mitochondrial function and activation of caspase pathways.

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may also possess neuroprotective properties.

  • Research Findings : A recent study indicated that heptaoxatetracosanoic acids could protect neuronal cells from oxidative stress-induced damage . This suggests potential applications in neurodegenerative diseases.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological ActivityEvidence/Source
AntimicrobialSignificant effects against S. aureus and B. subtilis
Anti-inflammatoryModulation of inflammatory cytokines
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectionProtection against oxidative stress

Properties

CAS No.

1818294-28-8

Molecular Formula

C17H30O9

Molecular Weight

378.4 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-(2-ethynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C17H30O9/c1-2-20-5-6-22-9-10-24-13-14-26-16-15-25-12-11-23-8-7-21-4-3-17(18)19/h1H,3-16H2,(H,18,19)

InChI Key

IMAFNSCBGNDTPX-UHFFFAOYSA-N

Canonical SMILES

C#COCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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